

An In-depth Technical Guide to 6-Hydroxynicotinaldehyde (CAS Number: 106984-91-2)

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Compound of Interest

Compound Name: 6-Hydroxynicotinaldehyde

Cat. No.: B033801

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Abstract

6-Hydroxynicotinaldehyde, also known by its systematic name 6-oxo-1,6-dihydropyridine-3-carbaldehyde, is a heterocyclic organic compound with the CAS number 106984-91-2.^{[1][2][3]} This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and potential applications, particularly as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its structural features, including the tautomeric relationship between its hydroxy-pyridine and pyridone forms, which significantly influences its reactivity. Furthermore, this document outlines key synthetic considerations and highlights its role as an intermediate in the preparation of more complex molecules. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Chemical Identity of 6-Hydroxynicotinaldehyde

6-Hydroxynicotinaldehyde is a substituted pyridine derivative characterized by the presence of both a hydroxyl (-OH) and a formyl (-CHO) group on the pyridine ring.^[4] Its molecular formula is C₆H₅NO₂, and it has a molecular weight of approximately 123.11 g/mol.^{[1][3][5]} The compound exists in a tautomeric equilibrium between the 6-hydroxypyridine form and the 6-pyridone form, with the latter, 6-oxo-1,6-dihydropyridine-3-carbaldehyde, often being the

more stable and prevalent isomer.[1][3] This tautomerism is a critical aspect of its chemistry, affecting its aromaticity and reactivity.

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which influences its reactivity in substitution reactions.[6][7] The presence of both an electron-donating hydroxyl group and an electron-withdrawing formyl group further modulates the electronic properties of the ring, making it a unique and valuable synthon for the synthesis of a variety of heterocyclic compounds. Nicotinaldehydes, in general, are important intermediates in industrial organic chemistry, finding applications in the synthesis of agrochemicals and pharmaceuticals.[8]

Physicochemical Properties and Data

A summary of the key physicochemical properties of **6-Hydroxynicotinaldehyde** is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.

Property	Value	Source
CAS Number	106984-91-2	[1][2][3]
Molecular Formula	C ₆ H ₅ NO ₂	[1][3][5]
Molecular Weight	123.11 g/mol	[1][3][5]
Appearance	Pale-yellow to yellow to brown solid	[2]
Storage Temperature	Room Temperature or 2-8°C Refrigerator	[2][3]
Purity	Typically ≥97%	[2]
Synonyms	2-Hydroxy-5-formylpyridine, 6-Oxo-1,6-dihydropyridine-3-carbaldehyde, 5-Formylpyridin-2(1H)-one	[1][3][4]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted nicotinaldehydes can be challenging due to the aldehyde's susceptibility to oxidation.[8] While specific, detailed synthetic routes for **6-Hydroxynicotinaldehyde** are not extensively published in readily available literature, general methods for the preparation of substituted nicotinaldehydes can be adapted. These methods often involve the controlled oxidation of the corresponding hydroxymethylpyridine or the reduction of a nicotinic acid derivative.[8]

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One potential conceptual pathway for its synthesis could involve the Vilsmeier-Haack reaction on a suitably protected 2-pyridone precursor. The Vilsmeier reaction is a known method for the formylation of electron-rich aromatic and heterocyclic compounds and has been successfully applied to the synthesis of other substituted chloronicotinaldehydes.[9]

Another approach could be the hydrogenation of a corresponding cyanopyridine derivative. For instance, the hydrogenation of 3-cyanopyridine in the presence of a Raney-nickel catalyst can yield nicotinaldehyde.[6] A similar strategy could potentially be employed with a 6-hydroxy-3-cyanopyridine precursor.

Chemical Reactivity

The reactivity of **6-Hydroxynicotinaldehyde** is dictated by the interplay of its functional groups and the pyridine ring's electronic nature.

- The Aldehyde Group: The formyl group is a primary site for nucleophilic attack. It can undergo a wide range of reactions typical of aldehydes, including:
 - Reductive Amination: To form aminomethylpyridines.
 - Wittig Reaction: To create vinyl-substituted pyridines.
 - Condensation Reactions: With active methylene compounds.
- The Pyridone Ring: The 6-pyridone tautomer possesses an amide-like character. The nitrogen atom is less basic than in pyridine itself.[10] The ring can undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde group can deactivate the ring towards such reactions.[6]

- The Hydroxyl Group: In the 6-hydroxypyridine tautomer, the hydroxyl group can be alkylated or acylated. It also activates the ring towards electrophilic substitution.

The dual reactivity of **6-Hydroxynicotinaldehyde** makes it a valuable precursor for creating diverse molecular scaffolds.

Potential Applications in Research and Development

Substituted pyridines are a cornerstone in medicinal chemistry and materials science.^[11] While specific applications of **6-Hydroxynicotinaldehyde** are not extensively documented, its structure suggests significant potential in several areas:

- **Pharmaceutical Synthesis:** The pyridine scaffold is present in numerous approved drugs. **6-Hydroxynicotinaldehyde** can serve as a starting material for the synthesis of novel bioactive molecules. Its functional groups allow for the introduction of various pharmacophores. For instance, it could be a precursor for conformationally restricted nicotine analogues, which are of interest in neuroscience research.^[12]
- **Agrochemicals:** Nicotinaldehyde derivatives are important intermediates in the production of pesticides, fungicides, and herbicides.^[8] Interestingly, **6-Hydroxynicotinaldehyde** is a known environmental transformation product of the insecticide Pymetrozine.^[4]
- **Ligand Synthesis:** The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and formyl groups can act as coordination sites for metal ions. This makes it a potential candidate for the synthesis of novel ligands for catalysis or metal-organic frameworks (MOFs).

Experimental Protocols: A Conceptual Framework

While specific, validated protocols for **6-Hydroxynicotinaldehyde** are not readily available, the following conceptual protocol outlines a general procedure for a Knoevenagel condensation, a common reaction involving aldehydes. This serves as an illustrative example of how this compound might be utilized in a synthetic workflow.

Conceptual Protocol: Knoevenagel Condensation of **6-Hydroxynicotinaldehyde** with Malononitrile

Objective: To synthesize 2-((6-oxo-1,6-dihydropyridin-3-yl)methylene)malononitrile, a potential intermediate for further functionalization.

Materials:

- **6-Hydroxynicotinaldehyde** (CAS: 106984-91-2)
- Malononitrile
- Piperidine (as a basic catalyst)
- Ethanol (as a solvent)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of **6-Hydroxynicotinaldehyde** in a minimal amount of absolute ethanol.
- To this solution, add 1.1 equivalents of malononitrile.
- Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting aldehyde), cool the reaction mixture in an ice bath to induce precipitation of the product.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- Dry the product under vacuum to obtain the crude product.

- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Validation and Characterization:

- The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **6-Hydroxynicotinaldehyde**.

- Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
- Storage: Store in a cool, dry place away from incompatible materials.[2][3]

Conclusion

6-Hydroxynicotinaldehyde is a fascinating heterocyclic compound with significant potential as a building block in organic synthesis. Its unique structure, characterized by the presence of a formyl group and a tautomeric hydroxyl/pyridone system, offers a rich landscape for chemical transformations. While its applications are still being explored, its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials is highly promising. Further research into the synthesis and reactivity of this compound will undoubtedly unlock new avenues for innovation in chemical science.

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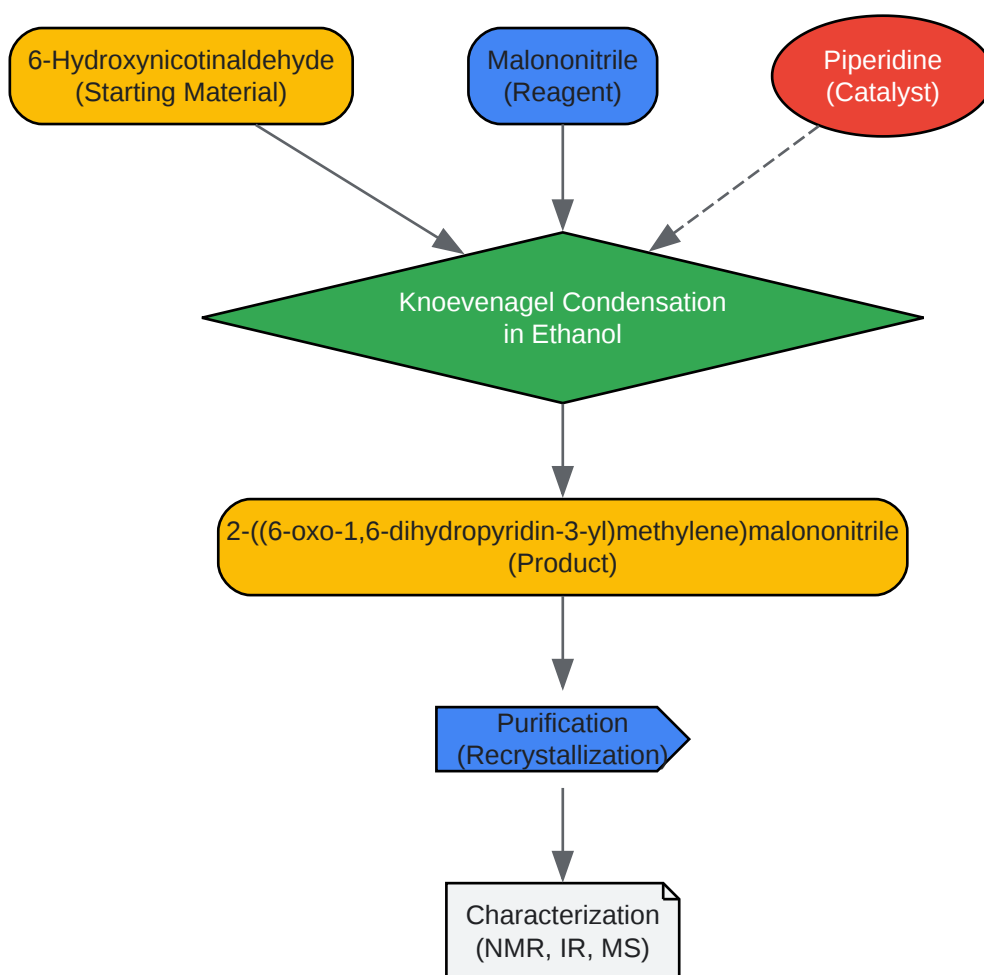
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Appendix: Visualizations

Diagram 1: Tautomerism of **6-Hydroxynicotinaldehyde**

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Diagram 2: Conceptual Synthetic Workflow



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Caption: Conceptual workflow for a Knoevenagel condensation reaction.

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